
N-(3,5-Dinitrothiophen-2-yl)valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dinitrothiophen-2-yl)valine is a chemical compound characterized by the presence of a valine moiety attached to a 3,5-dinitrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dinitrothiophen-2-yl)valine typically involves the nitration of thiophene followed by the coupling of the resulting dinitrothiophene with valine. The nitration process requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the thiophene ring. The coupling reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the dinitrothiophene and valine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dinitrothiophen-2-yl)valine undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitrothiophene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of N-(3,5-diaminothiophen-2-yl)valine.
Substitution: Formation of halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(3,5-Dinitrothiophen-2-yl)valine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dinitrothiophen-2-yl)valine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Comparación Con Compuestos Similares
N-(3,5-Dinitrothiophen-2-yl)valine can be compared with other nitrothiophene derivatives such as:
- N-(3,5-Dinitrothiophen-2-yl)glycine
- N-(3,5-Dinitrothiophen-2-yl)alanine
- N-(3,5-Dinitrothiophen-2-yl)leucine
These compounds share similar structural features but differ in the amino acid moiety attached to the thiophene ring. The uniqueness of this compound lies in its specific interactions and reactivity due to the presence of the valine moiety, which can influence its biological and chemical properties.
Propiedades
Número CAS |
37791-27-8 |
|---|---|
Fórmula molecular |
C9H11N3O6S |
Peso molecular |
289.27 g/mol |
Nombre IUPAC |
2-[(3,5-dinitrothiophen-2-yl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11N3O6S/c1-4(2)7(9(13)14)10-8-5(11(15)16)3-6(19-8)12(17)18/h3-4,7,10H,1-2H3,(H,13,14) |
Clave InChI |
LMBQXNOXQFXFJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


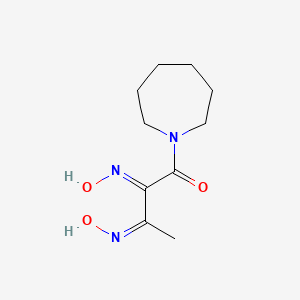
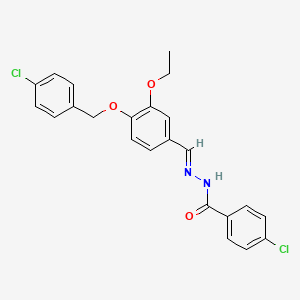
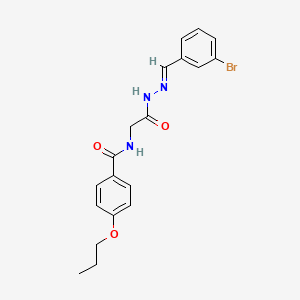
![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12006848.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006853.png)

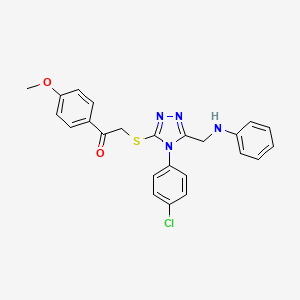

![[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid](/img/structure/B12006887.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)
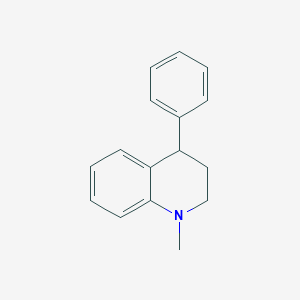
![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)

